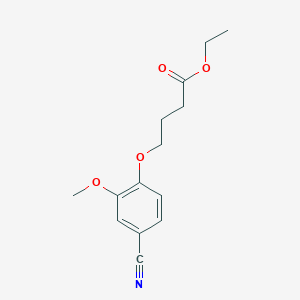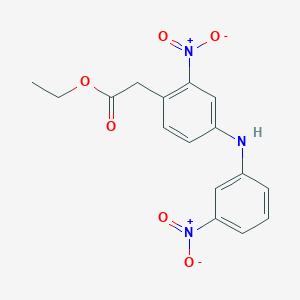
Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate is an organic compound that belongs to the class of nitroaromatic esters. This compound is characterized by the presence of nitro groups and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate typically involves the nitration of aniline derivatives followed by esterification. One common method includes the nitration of 3-nitroaniline to form 2-nitro-4-((3-nitrophenyl)amino)benzoic acid, which is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration and esterification processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 2-amino-4-((3-aminophenyl)amino)phenyl)acetate.
Substitution: Halogenated or sulfonated derivatives.
Hydrolysis: 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetic acid.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate involves its interaction with biological molecules through its nitro and ester functional groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: An intermediate used in the synthesis of pharmaceutical compounds.
5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile: A compound with similar nitro and amino functional groups.
Uniqueness
Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate is unique due to its specific arrangement of nitro and ester groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H15N3O6 |
|---|---|
Peso molecular |
345.31 g/mol |
Nombre IUPAC |
ethyl 2-[2-nitro-4-(3-nitroanilino)phenyl]acetate |
InChI |
InChI=1S/C16H15N3O6/c1-2-25-16(20)8-11-6-7-13(10-15(11)19(23)24)17-12-4-3-5-14(9-12)18(21)22/h3-7,9-10,17H,2,8H2,1H3 |
Clave InChI |
WXAHMSXRJCLXPA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(C=C(C=C1)NC2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


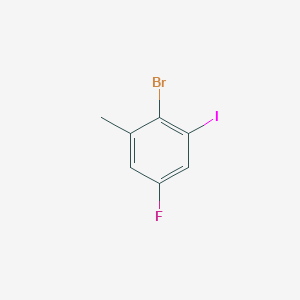
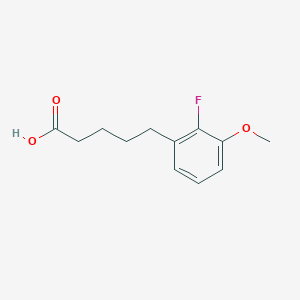

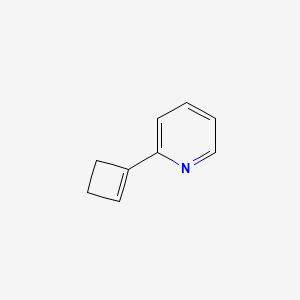
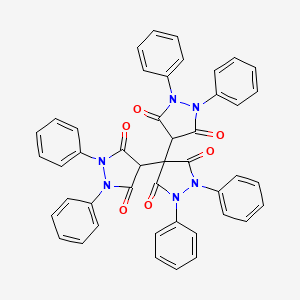
![4-Chloro-2-(difluoro(4-fluorophenyl)methyl)thieno[2,3-d]pyrimidine](/img/structure/B13095965.png)
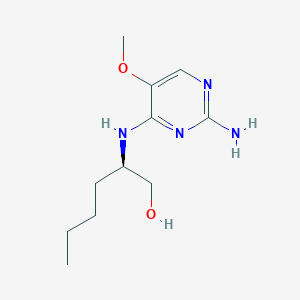
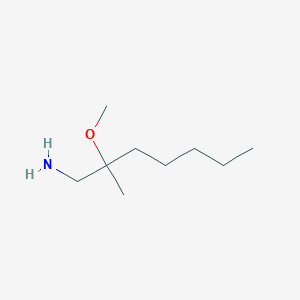
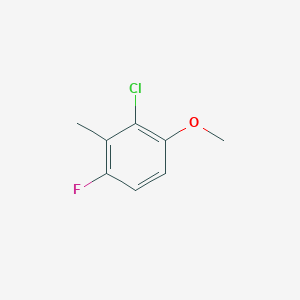
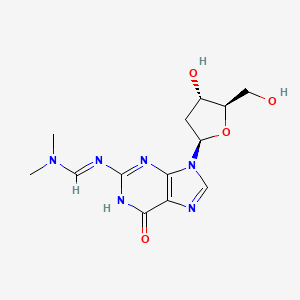
![2-Methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13095996.png)
![3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate](/img/structure/B13096007.png)
![tert-Butyl 2-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13096019.png)
